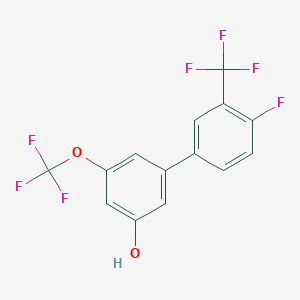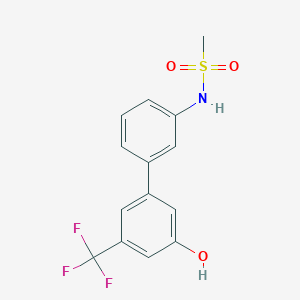
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is an important reagent used in a variety of scientific research applications. It is a synthetic derivative of phenol and has a unique combination of properties that make it ideal for use in a range of laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this important reagent.
Aplicaciones Científicas De Investigación
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. It is also used as a reactant in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is not well understood. However, it is believed that the molecule acts as a Lewis base, forming a complex with an electron-rich metal ion. This complex then reacts with other molecules, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) are not well understood. However, it is believed that the molecule may interact with certain enzymes and proteins, leading to changes in their activity. In addition, the molecule may also interact with DNA and RNA, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, the molecule is relatively stable and can be stored for long periods of time without degradation. However, the molecule is highly toxic and should be handled with care. In addition, the molecule is highly reactive and can lead to unwanted side reactions.
Direcciones Futuras
Given the wide range of applications of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%), there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of the molecule, as well as its use in the synthesis of novel compounds. In addition, research could be conducted into the use of the molecule as a catalyst for the synthesis of polymers and other materials. Finally, research could be conducted into the use of the molecule as a ligand in the synthesis of metal complexes.
Métodos De Síntesis
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol (95%) is synthesized by the reaction of 3-methylsulfonylaminophenol with trifluoromethoxybenzene in the presence of a base. The reaction is typically performed in a polar solvent such as ethanol or methanol, at a temperature of around 80°C. The reaction typically yields a 95% pure product.
Propiedades
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4S/c1-23(20,21)18-11-4-2-3-9(5-11)10-6-12(19)8-13(7-10)22-14(15,16)17/h2-8,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJSMZULRGINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686755 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-31-4 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)





